molecular formula C12H11NO6 B14643373 6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one CAS No. 55005-25-9

6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14643373
CAS No.: 55005-25-9
M. Wt: 265.22 g/mol
InChI Key: DBVBKQLWSBTXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a methoxy group, and a nitro group attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the nitration of 6-ethyl-7-methoxy-2H-1-benzopyran-2-one, followed by the introduction of a hydroxy group at the 4-position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent extraction, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of 6-ethyl-4-oxo-7-methoxy-3-nitro-2H-1-benzopyran-2-one.

    Reduction: Formation of 6-ethyl-4-hydroxy-7-methoxy-3-amino-2H-1-benzopyran-2-one.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2H-1-benzopyran-2-one: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.

    4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one: Contains a naphthalenyl group, which significantly alters its chemical and biological properties.

    3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one:

Uniqueness

6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and nitro groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

55005-25-9

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

6-ethyl-4-hydroxy-7-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C12H11NO6/c1-3-6-4-7-9(5-8(6)18-2)19-12(15)10(11(7)14)13(16)17/h4-5,14H,3H2,1-2H3

InChI Key

DBVBKQLWSBTXLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.